molecular formula C12H13N3OS B11723987 N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide

N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide

Cat. No.: B11723987
M. Wt: 247.32 g/mol
InChI Key: VILNYAGCDWFDLH-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide is an organic compound with the molecular formula C12H13N3OS and a molecular weight of 247.32 g/mol. It is identified by the CAS Registry Number 329267-09-6 . This chemical is part of a class of compounds featuring a thiazole ring, a common heterocycle in medicinal chemistry. Structurally related N-(thiazol-2-yl)benzamide analogs have recently been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds act as negative allosteric modulators, exhibiting non-competitive antagonism of Zn2+-induced ZAC signalling and demonstrating functional activity in electrophysiological studies, such as two-electrode voltage clamp experiments on expressed receptors . This research suggests potential utility for such molecules as valuable pharmacological tools in the exploration of ZAC's physiological functions, which are presently not well elucidated . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide

InChI

InChI=1S/C12H13N3OS/c1-8-2-4-9(5-3-8)10-7-17-12(14-10)6-11(13)15-16/h2-5,7,16H,6H2,1H3,(H2,13,15)

InChI Key

VILNYAGCDWFDLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-Methylphenyl)Thiazole-2-Carbonitrile

Reagents :

  • 4-Methylphenyl thioamide (1.0 equiv)

  • Bromoacetonitrile (1.2 equiv)

  • Triethylamine (2.0 equiv) in ethanol

Procedure :

  • Dissolve 4-methylphenyl thioamide (10 mmol) and bromoacetonitrile (12 mmol) in anhydrous ethanol.

  • Add triethylamine (20 mmol) dropwise under nitrogen atmosphere.

  • Reflux at 80°C for 12 hours.

  • Cool, filter precipitated product, and recrystallize from ethanol.

Yield : ~65% (estimated from analogous reactions).

Functionalization to Amidoxime

Reagents :

  • 4-(4-Methylphenyl)thiazole-2-carbonitrile (1.0 equiv)

  • Hydroxylamine hydrochloride (2.0 equiv)

  • Sodium hydroxide (2.0 equiv) in ethanol/water (3:1)

Procedure :

  • Suspend the nitrile intermediate (5 mmol) in ethanol/water.

  • Add hydroxylamine hydrochloride (10 mmol) and NaOH (10 mmol).

  • Stir at 60°C for 6 hours.

  • Acidify with HCl (1M) to pH 5–6, extract with ethyl acetate, and concentrate.

Yield : ~70% (based on similar amidoxime syntheses).

Copper-Catalyzed Coupling for Direct Arylation

Modern cross-coupling strategies offer an alternative route to install the 4-methylphenyl group post-thiazole formation.

Synthesis of 2-Bromo-1,3-Thiazole

Reagents :

  • Thioacetamide (1.0 equiv)

  • 2,3-Dibromopropionitrile (1.1 equiv)

  • K2CO3 (2.0 equiv) in DMF

Procedure :

  • React thioacetamide with 2,3-dibromopropionitrile in DMF at 100°C.

  • Quench with ice water and extract with dichloromethane.

Yield : ~60%.

Critical Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Hantzsch + AmidoximeHigh regioselectivityMulti-step, moderate yields60–70%
Suzuki CouplingLate-stage diversificationRequires pre-functionalized bromide65–75%
One-Pot SynthesisReduced purification stepsOptimization challenges50–60%

Key findings:

  • Catalytic Systems : Copper iodide with TPGS-750-M surfactant enhances aqueous-phase reactivity, enabling greener syntheses.

  • Amidoxime Stability : Neutral pH (6–7) during workup prevents decomposition of the N'-hydroxy group.

  • Regiocontrol : Electron-donating methyl groups on the phenyl ring direct coupling to the para position .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features a thiazole ring and a hydroxy group , which are critical for its reactivity. Thiazole rings are aromatic heterocycles with sulfur and nitrogen atoms, enabling participation in electrophilic substitution, nucleophilic attack, and redox reactions. The hydroxy group (-OH) introduces potential for elimination, condensation, or ligand coordination chemistry .

Dehydration

The hydroxy group may undergo dehydration under acidic or basic conditions, forming a double bond. This reaction is plausible due to the proximity of the hydroxy group to the thiazole ring, which could facilitate elimination.

Electrophilic Substitution

The thiazole ring’s substituents (e.g., the 4-methylphenyl group) may direct electrophilic attack to specific positions. For example, substitution at the 4-position (para to the methylphenyl group) could occur under standard electrophilic aromatic substitution conditions .

Nucleophilic Attack

The sulfur atom in the thiazole ring may act as a nucleophile, attacking electrophilic centers. Alternatively, the imidamide group could participate in nucleophilic reactions, particularly if activated by acidic conditions.

Hydrolysis

The imidamide group may undergo hydrolysis to form a carboxylic acid or amine, depending on the reaction conditions (acidic vs. basic). This reaction could alter the compound’s biological activity.

Analytical and Characterization Methods

Method Purpose Key Findings
TLC Monitor reaction progress and purityTracks intermediate formation and ensures product isolation.
NMR Spectroscopy Confirm structural identity and functional group presenceValidates the thiazole ring, hydroxy group, and imidamide group .
Mass Spectrometry (MS) Determine molecular weight and confirm fragmentation patternsMatches molecular formula (C₁₂H₁₃N₃OS, MW 247.32 g/mol) .
Infrared Spectroscopy (IR) Identify functional groups (e.g., -OH, C=N, C-S bonds)Detects hydroxy (-OH), imidamide (C=N), and thiazole (C-S) stretches.

Research Gaps and Future Work

  • Detailed Reaction Mechanisms : Specific reaction pathways (e.g., dehydration intermediates) require experimental validation.

  • Quantitative Data : Studies measuring reaction kinetics (e.g., rate constants) and yields under varying conditions are lacking.

  • Biological Activity : Correlating structural features with inhibitory effects on enzymatic targets would advance therapeutic applications.

Scientific Research Applications

Chemistry

N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide serves as a building block for synthesizing more complex molecules. Its thiazole ring structure allows for various chemical modifications, making it a versatile compound in organic synthesis.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as demonstrate cytotoxic effects against cancer cell lines .

Medicine

The compound is being explored for its therapeutic potential in treating diseases such as cancer. Its mechanism of action may involve the inhibition of specific enzymes or receptors, leading to various biological effects .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating novel compounds with desired characteristics.

Antibacterial Efficacy

A study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Similar compounds with varying substituents on the phenyl ring demonstrate how electronic and steric modifications alter properties:

Compound Name Substituent Yield (%) Key Observations Reference
2-(4-Chlorophenyl)-N′-hydroxy... 4-Cl 58 Moderate yield; electron-withdrawing Cl may slow synthesis
2-(4-Nitrophenyl)-N′-hydroxy... 4-NO₂ 93 High yield due to nitro group's activation
2-(3-Ethoxy-4-methoxyphenyl)... 3-OEt, 4-OMe 68 Electron-donating groups enhance stability
Target Compound 4-Me (thiazole) N/A Methyl enhances lipophilicity

Key Findings :

  • Electron-withdrawing groups (e.g., NO₂) improve reaction efficiency, as seen in compound 24 (93% yield) .
  • Methyl and methoxy substituents (e.g., 4-Me in the target compound) balance lipophilicity and synthetic feasibility.

Heterocycle Variations: Thiazole vs. Oxazole

Replacing the thiazole sulfur with oxygen (oxazole) significantly alters electronic properties:

Compound Name Heterocycle Key Features Reference
N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol... Oxazole Higher polarity due to oxygen atom
Target Compound Thiazole Enhanced aromaticity from sulfur

Key Findings :

  • Thiazole-based compounds exhibit greater aromatic stability and electron-rich environments compared to oxazoles .

Sulfonyl and Sulfonamide Derivatives

Sulfonyl-containing analogs demonstrate distinct electronic effects:

Compound Name Functional Group Melting Point (°C) Reference
N'-Hydroxy-2-[(4-methylphenyl)sulfonyl]... Sulfonyl N/A
3-(4-{1-[(4-MePh)SO₂]-1H-indol-3-yl}-thiazol... Sulfonyl-indole 260–261
Target Compound Thiazole-MePh N/A

Key Findings :

  • Sulfonyl groups (e.g., in ) introduce strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions .
  • High melting points in sulfonyl-indole derivatives (e.g., 260–261°C) suggest robust crystalline packing .

Tautomerism and Spectroscopic Properties

Tautomerism is observed in triazole-thione derivatives (), but N'-hydroxy imino groups in the target compound’s analogs () may also exhibit keto-enol tautomerism. IR spectra of related compounds show:

  • NH Stretches : 3150–3414 cm⁻¹
  • C=S/C=O Absence : Confirms cyclization in triazoles .

Q & A

Q. Advanced: How can reaction mechanisms and intermediates be validated during synthesis?

Advanced characterization techniques like in situ FT-IR or LC-MS monitoring can track intermediate formation (e.g., imine or oxime intermediates). Computational tools (DFT calculations) help predict reaction pathways and transition states. For example, hydroxylamine’s nucleophilic attack on a nitrile or carbonyl group in the thiazole precursor can be modeled to optimize regioselectivity .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify substituents on the thiazole ring and ethanimidamide chain. Key signals include thiazole C2-H (δ 7.2–7.8 ppm) and N-hydroxyimine protons (δ 8.5–9.5 ppm) .
  • IR : Stretching frequencies for C=N (1600–1680 cm⁻¹) and N–O (930–980 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction provides precise bond angles and conformations. Software like SHELXL refines crystallographic data, addressing challenges like disorder or twinning. For example, SHELX algorithms optimize hydrogen bonding networks and validate the thiazole ring’s planarity .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-inflammatory : COX-2 inhibition assays or TNF-α/IL-6 ELISA in macrophage models .

Q. Advanced: How can false positives in activity assays be minimized?

Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) and include controls for cytotoxicity (e.g., LDH release). For example, confirm antimicrobial activity via time-kill curves and synergy studies with standard antibiotics .

Advanced: How do structural modifications at the thiazole C4 position affect bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents like halogens (Cl, Br), electron-withdrawing groups (NO₂), or alkyl chains (CH₃) at the 4-methylphenyl position. For example:

  • 4-Bromophenyl substitution enhances antibacterial potency (MIC 2 µg/mL vs. S. aureus) by increasing lipophilicity .
  • 4-Methoxyphenyl groups improve hypoglycemic activity via enhanced hydrogen bonding with PPARγ receptors .
    Docking simulations (AutoDock Vina) predict binding modes to targets like DNA gyrase or α-glucosidase .

Advanced: How can crystallographic data discrepancies be resolved for this compound?

Methodological Answer:
Discrepancies may arise from twinning, poor crystal quality, or disorder. Mitigation strategies include:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) and low-temperature (100 K) measurements.
  • Refinement : SHELXL’s TWIN and BASF commands correct twinning, while PART instructions model disordered regions .
  • Validation : Check R-factors (<5% for Rint) and validate with tools like PLATON’s ADDSYM to detect missed symmetry .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:
Systematic analysis involves:

  • Assay Standardization : Compare protocols for variables like incubation time, solvent (DMSO concentration), and cell passage number.
  • Purity Verification : HPLC (≥95% purity) and elemental analysis ensure compound integrity .
  • Structural Confirmation : Re-evaluate analogs (e.g., 4-nitrophenyl vs. 4-methylphenyl derivatives) to rule out misattribution .
    For example, retracted studies (e.g., due to prior publication) should be excluded from meta-analyses .

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